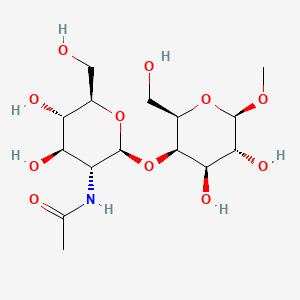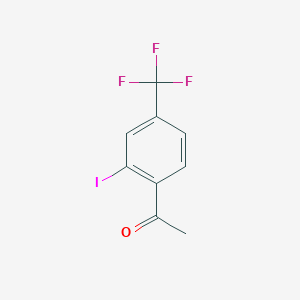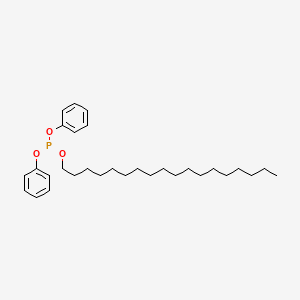![molecular formula C15H26NO3P B14082130 Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester CAS No. 101259-76-1](/img/structure/B14082130.png)
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester is an organic compound with the molecular formula C7H10NO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by a [2-(2-pyridinyl)ethyl] group and two butyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester typically involves the reaction of [2-(2-pyridinyl)ethyl]phosphonic acid with butanol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification. The reaction can be represented as follows:
[ \text{[2-(2-pyridinyl)ethyl]phosphonic acid} + 2 \text{butanol} \rightarrow \text{this compound} + 2 \text{water} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonic acids.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester exerts its effects involves the interaction of its phosphonate group with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt biological pathways and inhibit the growth of certain microorganisms.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester can be compared with other similar compounds such as:
Phosphonic acid, [2-(2-pyridinyl)ethyl]-: This compound lacks the ester groups and has different chemical properties.
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dimethyl ester: This compound has methyl ester groups instead of butyl ester groups, resulting in different reactivity and applications.
Phosphonic acid, [2-(2-pyridinyl)ethyl]-, diethyl ester: This compound has ethyl ester groups, which also affect its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
101259-76-1 |
|---|---|
Molekularformel |
C15H26NO3P |
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
2-(2-dibutoxyphosphorylethyl)pyridine |
InChI |
InChI=1S/C15H26NO3P/c1-3-5-12-18-20(17,19-13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3 |
InChI-Schlüssel |
CQQAISAEEDZQHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CCC1=CC=CC=N1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


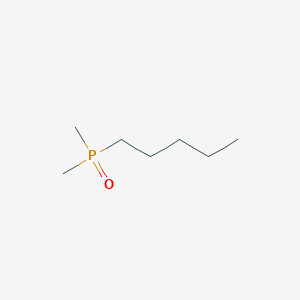
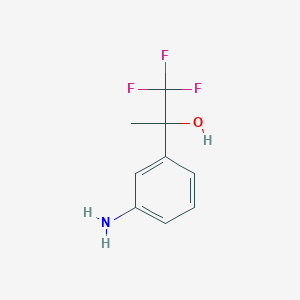
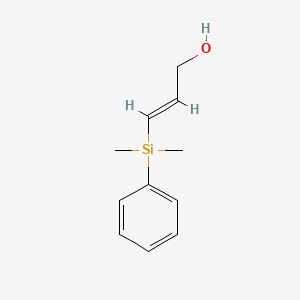
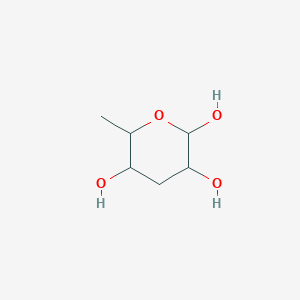

![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
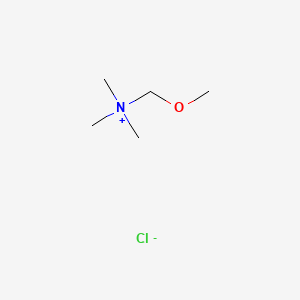


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
